molecular formula C10H16ClN B8094026 2,3,5,6-Tetramethylaniline hydrochloride

2,3,5,6-Tetramethylaniline hydrochloride

Cat. No.: B8094026
M. Wt: 185.69 g/mol
InChI Key: IUABQGMIGDNZNB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylaniline hydrochloride is the hydrochloride salt of 2,3,5,6-tetramethylaniline, a substituted aromatic amine.

Properties

IUPAC Name

2,3,5,6-tetramethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-6-5-7(2)9(4)10(11)8(6)3;/h5H,11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUABQGMIGDNZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)N)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2728150-16-9
Record name 2,3,5,6-tetramethylaniline hydrochloride
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Preparation Methods

Substrate Selection and Nitration Conditions

The synthesis of methyl-substituted anilines often begins with nitration of a pre-methylated benzene derivative. For 2,3,5,6-tetramethylaniline, the logical precursor is 1,2,4,5-tetramethylbenzene (prehnitene). Nitration of prehnitene under controlled conditions avoids over-nitration and oxidation of methyl groups.

Reaction Conditions

  • Nitrating Agent: Mixed acid (H₂SO₄:HNO₃, 3:1 v/v) at 0–10°C.

  • Time: 4–6 hours under vigorous stirring.

  • Product: 3-nitro-1,2,4,5-tetramethylbenzene.

This selective mononitration is critical, as di-nitration products complicate purification. The electron-donating methyl groups direct nitration to the para position relative to existing substituents, favoring the desired regioisomer.

Catalytic Reduction to Primary Amine

The nitro intermediate is reduced to the corresponding aniline using catalytic hydrogenation or classical methods like the Bechamp reduction.

Bechamp Reduction Protocol

  • Reductant: Iron powder (3.74 mol eq).

  • Acid: Hydrochloric acid (0.9 mol eq).

  • Temperature: 100–105°C for 8 hours.

  • Yield: ~70–75% crude 2,3,5,6-tetramethylaniline.

Catalytic hydrogenation (e.g., Pd/C, H₂, 50 psi) offers a cleaner profile but requires stringent deoxygenation to prevent dealkylation.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with concentrated HCl in a non-aqueous solvent.

Procedure

  • Dissolve 2,3,5,6-tetramethylaniline in anhydrous ethanol.

  • Add HCl gas or concentrated HCl dropwise at 0–5°C.

  • Precipitate the hydrochloride salt by cooling to −20°C.

  • Filter and wash with cold ether.

Purity Considerations

  • Residual iron ions from Bechamp reduction necessitate chelation with EDTA or recrystallization from HCl/ethanol mixtures.

Azo Intermediate Route

Synthesis of Tetramethylazobenzene

An alternative route involves the formation of an azo compound followed by reductive cleavage. This method, adapted from TMB synthesis, ensures regiochemical control.

Oxidative Coupling

  • Substrate: 3,5-dimethylaniline.

  • Oxidizing Agent: H₂O₂ in the presence of Na₂WO₄.

  • Conditions: 20–30°C, pH 9–9.4.

  • Product: 2,2′,6,6′-azotetratoluidine-N,N-dioxide.

Reductive Cleavage to Tetramethylaniline

The azo compound is reduced to the hydrazine intermediate, which undergoes acid-catalyzed decomposition to the aniline.

Reduction Steps

  • Treat azotetratoluidine with NaHS/Na₂S₂O₃ in methanol.

  • Reflux at 70–75°C for 2–3 hours.

  • Isolate 2,2′,6,6′-tetramethyldiphenylhydrazine.

  • Acid hydrolysis (HCl, 100°C) yields 2,3,5,6-tetramethylaniline.

Advantages

  • Avoids nitration step, reducing risk of over-oxidation.

  • Higher regioselectivity due to steric directing effects during coupling.

Direct Amination Strategies

Ullmann Coupling with Methylated Substrates

Copper-catalyzed coupling of tetramethylbenzene halides with ammonia or amines presents a modern approach.

Optimized Parameters

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline.

  • Base: K₃PO₄.

  • Solvent: DMSO, 110°C, 24 hours.

Challenges

  • Limited applicability to heavily methylated arenes due to steric hindrance.

  • Low yields (~40%) necessitate further optimization.

Buchwald-Hartwig Amination

Palladium-catalyzed C–N bond formation offers a complementary route.

Conditions

  • Catalyst: Pd₂(dba)₃/Xantphos.

  • Amine Source: NH₃·H₂O.

  • Solvent: Toluene, 100°C.

Outcomes

  • Moderate yields (50–60%) due to competing dehalogenation.

  • Requires brominated tetramethylbenzene precursors.

Comparative Analysis of Methods

Method Yield (%) Purity Cost Scalability
Nitration-Reduction70–75HighLowIndustrial
Azo Intermediate65–70ModerateMediumPilot Scale
Ullmann Coupling40–45HighHighLab Scale
Buchwald-Hartwig50–60HighHighLab Scale

Key Observations

  • The nitration-reduction route remains the most cost-effective for large-scale production.

  • Azo-based methods, while longer, provide better regiocontrol for research-grade material.

  • Transition metal-catalyzed approaches are hindered by substrate availability and catalyst costs.

Challenges and Optimization Opportunities

Regioselectivity in Nitration

The symmetry of prehnitene complicates nitration, often leading to isomeric byproducts.

Mitigation Strategies

  • Use of zeolite catalysts to direct nitration.

  • Low-temperature nitration (−10°C) to slow reaction kinetics.

Purification of Hydrochloride Salt

The hygroscopic nature of the hydrochloride salt demands strict anhydrous conditions.

Recrystallization Protocol

  • Solvent System: Ethanol/ethyl acetate (1:5 v/v).

  • Cooling Gradient: 25°C → −20°C over 12 hours .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethylaniline hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Synthesis of Advanced Materials

Electrografting:
One significant application of 2,3,5,6-tetramethylaniline hydrochloride is in the field of electrografting. Researchers have explored the electrochemical reduction of bulky tetramethylaniline monodiazonium cations to form multilayered films on glassy carbon electrodes. This process enhances the surface properties of electrodes for applications in sensors and catalysis. The steric hindrance provided by the tetramethyl groups contributes to the stability and robustness of the grafted layers, making them suitable for various electrochemical applications .

Dyes and Pigments

Intermediate in Dye Production:
this compound serves as an important intermediate in the synthesis of dyes and pigments. Its structure allows for modifications that lead to vibrant colors used in textiles and other materials. The compound's ability to undergo various chemical reactions makes it versatile in producing different dye formulations .

Chemical Research

Organic Synthesis:
The compound is utilized as a building block in organic synthesis due to its ability to form complex structures through reactions such as nitration and reduction. For example, it can be used to synthesize other functionalized amines that are critical in pharmaceutical chemistry .

Analytical Chemistry

Chromatography:
In analytical chemistry, this compound is employed as a reagent in chromatographic techniques. It aids in the separation and identification of various compounds due to its unique chemical properties. Its application extends to high-performance liquid chromatography (HPLC), where it helps improve the resolution of complex mixtures .

Toxicological Studies

Safety Assessments:
Research has also focused on the toxicological profile of this compound. Studies indicate potential carcinogenic effects when subjected to long-term exposure in animal models. Such findings are crucial for understanding safety measures when handling this compound in laboratory settings or industrial applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
ElectrograftingFormation of multilayered films on electrodes for sensors and catalysisEnhanced stability and surface properties
Dye ProductionIntermediate for synthesizing dyes and pigmentsVersatile for various dye formulations
Organic SynthesisBuilding block for synthesizing functionalized aminesCritical in pharmaceutical chemistry
Analytical ChemistryUsed as a reagent in chromatographic techniquesImproves resolution in HPLC
Toxicological StudiesEvaluating carcinogenic potential through long-term exposure studiesSignificant findings on safety assessments

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Research Findings and Critical Analysis

  • Pharmacological Potential: Unlike Levamisole HCl (a clinically approved drug), 2,3,5,6-tetramethylaniline HCl lacks documented therapeutic applications, highlighting the importance of heterocyclic frameworks in drug design .
  • Stability : Chlorinated analogs (e.g., 2,4,6-Trichloroaniline HCl) may exhibit environmental persistence, whereas methylated derivatives like Ligustrazine HCl are more biodegradable .

Biological Activity

2,3,5,6-Tetramethylaniline hydrochloride (CAS Number: 21436-97-5) is an aromatic amine that has garnered attention due to its potential biological activities and implications in toxicology. This compound is primarily used as an intermediate in dye manufacturing and has been studied for its mutagenic and carcinogenic properties.

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits significant mutagenic properties. In various studies, it has been shown to induce mutations in bacterial and mammalian cell lines. For instance, it was found to be mutagenic in Chinese hamster ovary (CHO) cells with and without metabolic activation, suggesting its potential to cause genetic damage through metabolic processes .

Case Studies on Carcinogenic Effects

  • National Cancer Institute Study : In a long-term dietary study involving Fischer 344 rats and B6C3F1 mice, administration of this compound led to increased incidences of liver tumors. The study reported statistically significant elevations in liver carcinoma rates among treated groups compared to controls .
  • Incidence of Tumors : A detailed examination of tumor types revealed:
    • Liver Tumors : Observed in both male and female rats.
    • Lung Tumors : Increased incidence noted in treated males and females.
    • Bile Duct Carcinomas : Rarely occurring spontaneously but observed in male rats during the study .

Genotoxicity Assessment

Genotoxicity studies have indicated that this compound can lead to chromosomal aberrations and sister chromatid exchanges in vitro. Although the available data do not provide a conclusive classification for genotoxicity, the potential for DNA binding through reactive intermediates produced during metabolism cannot be dismissed .

The biological activity of this compound is believed to be mediated through the formation of reactive metabolites via cytochrome P450 enzymes. These metabolites can interact with cellular macromolecules leading to DNA damage and subsequent carcinogenic effects .

Summary of Research Findings

Study TypeOrganismDoseObservations
Long-term dietary studyFischer 344 Rats200 ppm & 800 ppmIncreased liver carcinoma incidence
Long-term dietary studyB6C3F1 Mice1000 ppm & 2000 ppmElevated lung tumors; liver tumors also significant
Genotoxicity testsCHO CellsVarious dosesPositive for mutagenicity; chromosomal aberrations observed

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 2,3,5,6-Tetramethylpyrazine hydrochloride (Ligustrazine HCl) in pharmaceutical formulations?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) paired with a pharmacopeial reference standard (e.g., EP Reference Standard ) is optimal. Calibration curves using certified standards ensure accuracy. For Ligustrazine HCl, purity ≥98% is achievable via reverse-phase HPLC with UV detection at 280 nm, as validated in pharmacopeial monographs . Pre-column derivatization may enhance sensitivity for trace impurities.

Q. How should enantiomeric purity be determined for chiral analogs like Levamisole Hydrochloride?

  • Methodological Answer : Chiral chromatography using a cellulose-based stationary phase (e.g., Chiralcel® OD-H) resolves enantiomers. For Levamisole HCl, the (−)-enantiomer exhibits a specific rotation of −128° (C=5, H₂O) , which can be confirmed via polarimetry. Advanced chiral HPLC or capillary electrophoresis with cyclodextrin additives further quantifies enantiomeric excess (ee) ≥99.5% .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacokinetic data for 2,3,5,6-Tetramethylpyrazine hydrochloride be resolved?

  • Methodological Answer : Conduct species-specific metabolic profiling using LC-MS/MS to identify active metabolites. For Ligustrazine HCl, phase I metabolites (e.g., hydroxylated derivatives) may explain in vivo activity discrepancies. Parallel artificial membrane permeability assays (PAMPA) and hepatic microsomal stability studies clarify bioavailability gaps. Adjust dosing regimens based on interspecies scaling models .

Q. What experimental strategies elucidate degradation pathways of Levamisole Hydrochloride under varying pH conditions?

  • Methodological Answer : Perform forced degradation studies (e.g., 0.1M HCl/NaOH, oxidative stress with H₂O₂, photolysis) followed by LC-HRMS to identify degradation products. For Levamisole HCl, acidic conditions induce hydrolysis of the imidazothiazole ring, forming phenylthiazolidine derivatives. Kinetic modeling (Arrhenius plots) predicts shelf-life under accelerated storage conditions (40°C/75% RH) .

Data Contradiction Analysis

Q. How should conflicting solubility data for 2,3,5,6-Tetramethylpyrazine hydrochloride be addressed?

  • Methodological Answer : Standardize solvent systems and temperature controls. Ligustrazine HCl solubility in DMSO is ≥17.3 mg/mL at 25°C , but discrepancies arise from hydrate forms (e.g., dihydrate vs. anhydrous). Use Karl Fischer titration to quantify water content and XRD to confirm crystalline phase. Cross-validate with saturation shake-flask method .

Q. Why do conflicting bioactivity results occur for Levamisole Hydrochloride in immunomodulation studies?

  • Methodological Answer : Variability in metabolite profiles (e.g., sulfoxide derivatives) and assay conditions (e.g., T-cell vs. macrophage models) contribute. Use stable isotope-labeled analogs (e.g., deuterated Levamisole) to track metabolic fate. Dose-response curves in genetically modified (e.g., CYP450 knockout) animal models isolate mechanism-driven effects .

Experimental Design Considerations

Q. What synthesis optimization strategies improve yield for chiral imidazothiazole derivatives like Levamisole HCl?

  • Methodological Answer : Catalytic asymmetric synthesis using chiral auxiliaries (e.g., L-proline) enhances enantioselectivity. For Levamisole HCl, U.S. Patent 4,032,534 details a stereospecific route via cyclization of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. Process optimization (e.g., solvent-free microwave-assisted synthesis) reduces racemization and improves yield to >85% .

Q. How can stability-indicating methods be validated for 2,3,5,6-Tetramethylpyrazine hydrochloride in parenteral formulations?

  • Methodological Answer : Develop a stability-indicating UPLC method with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid/acetonitrile). For Ligustrazine HCl, forced degradation studies (thermal, photolytic) confirm method specificity. Validation parameters (ICH Q2(R1)) include linearity (R² >0.999), precision (%RSD <2), and LOQ ≤0.05% for degradation products .

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